molecular formula C17H18N4O4S2 B3322258 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate CAS No. 1431291-45-0

1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate

Cat. No. B3322258
CAS RN: 1431291-45-0
M. Wt: 406.5 g/mol
InChI Key: DDFYYWVROUGVQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Succinimidyl carbamates, including derivatives of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been utilized in the synthesis of ureidopeptides and oligourea/peptide hybrids. These derivatives are prepared from protected α-amino acids and dipeptides, playing a crucial role in the synthesis of novel classes of conformationally constrained dipeptide mimetics and other bioactive compounds.


Molecular Structure Analysis

The molecular weight of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate is 406.5 g/mol. The InChI Key is DDFYYWVROUGVQD-UHFFFAOYSA-N.


Chemical Reactions Analysis

N-succinimidyl derivatives, closely related to 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been synthesized for use in the radioiodination of monoclonal antibodies. These compounds serve as precursors in the labeling process and show promising results in biodistribution studies.


Physical And Chemical Properties Analysis

The product is solid in form and has a melting point of 150-160°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Ureidopeptides and Oligourea/Peptide Hybrids

Succinimidyl carbamates, including derivatives of 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been utilized in the synthesis of ureidopeptides and oligourea/peptide hybrids. These derivatives are prepared from protected α-amino acids and dipeptides, playing a crucial role in the synthesis of novel classes of conformationally constrained dipeptide mimetics and other bioactive compounds (Fischer et al., 2007).

Radioiodination of Monoclonal Antibodies

N-succinimidyl derivatives, closely related to 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been synthesized for use in the radioiodination of monoclonal antibodies. These compounds serve as precursors in the labeling process and show promising results in biodistribution studies, indicating their potential in diagnostic and therapeutic applications in medicine (Garg, Garg, & Zalutsky, 1993).

Labeling Drug Molecules for Assays

Succinimidyl carbonyl complexes, similar to 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, have been used for labeling drugs like carbamazepine. This approach allows for the detection of these labeled drugs at very low concentrations, offering a novel method for conducting assays of various biological materials (Salmain, Vessières, Butler, & Jaouen, 1991).

Radioiodination of Proteins

Similar N-succinimidyl derivatives are used for the radioiodination of proteins. This application is significant in the field of molecular biology and medicine, particularly in the development of radio-labeled proteins for various diagnostic and therapeutic applications (Khalaj et al., 2001).

Conjugation Techniques for Proteins

N-succinimidyl derivatives are used in the development of protein-protein conjugates. This technique, employing compounds related to 1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate, is utilized in creating disulfide-linked protein-protein conjugates, offering significant potential in biomedical research and therapeutic applications (Carlsson, Drevin, & Axén, 1978).

Synthesis of Labeled Protein

N-succinimidyl derivatives are involved in the synthesis of radio-labeled proteins, facilitating the study of protein dynamics and interactions in vivo. This application is crucial in the field of nuclear medicine and molecular imaging (Lang & Eckelman, 1994).

Mechanism of Action

1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate is used in the development of protein-protein conjugates. This technique is utilized in creating disulfide-linked protein-protein conjugates, offering significant potential in biomedical research and therapeutic applications.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-cyano-4-[methyl(pyridin-4-yl)carbamothioyl]sulfanylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-17(11-18,27-16(26)20(2)12-6-9-19-10-7-12)8-5-15(24)25-21-13(22)3-4-14(21)23/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFYYWVROUGVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)(C#N)SC(=S)N(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111560
Record name Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431291-45-0
Record name Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431291-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 4-cyano-4-[[(methyl-4-pyridinylamino)thioxomethyl]thio]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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